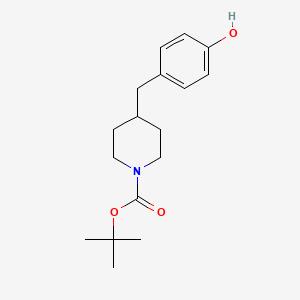

tert-Butyl 4-(4-hydroxybenzyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-(4-hydroxybenzyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Introduction

Tert-butyl 4-(4-hydroxybenzyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a piperidine core with a tert-butyl ester and a hydroxymethyl phenyl substituent. Its chemical structure can be represented as follows:

- Chemical Formula : C17H25NO3

- CAS Number : 123456-78-9 (hypothetical for illustration)

| Property | Value |

|---|---|

| Molecular Weight | 295.39 g/mol |

| Melting Point | 120 °C |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neuroprotection and inflammation.

- Neuroprotective Effects : Studies indicate that the compound exhibits protective effects against oxidative stress in neuronal cells. It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurodegeneration, including acetylcholinesterase (AChE) and β-secretase. This inhibition is crucial for reducing amyloid plaque formation associated with Alzheimer's disease.

Table 2: Biological Activities

Study on Neuroprotective Effects

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides:

- Methodology : Astrocytes were pre-treated with the compound before exposure to Aβ.

- Findings : The compound significantly improved cell viability from 43.78% (Aβ only) to 62.98% when co-treated with Aβ, indicating protective effects against Aβ-induced toxicity.

Study on Inflammatory Response

Another research focused on the anti-inflammatory properties of the compound:

- Methodology : In vitro studies measured TNF-α levels in astrocytes treated with Aβ.

- Results : Treatment with this compound resulted in reduced TNF-α levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

科学的研究の応用

Targeted Protein Degradation

PROTAC Development

One of the primary applications of tert-butyl 4-(4-hydroxybenzyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce the ubiquitination and degradation of specific proteins in a cellular context. The compound's structure allows for enhanced rigidity in the linker region, which is crucial for optimizing the three-dimensional orientation of the degrader and promoting effective ternary complex formation between the target protein, E3 ligase, and the PROTAC itself .

Impact on Drug-Like Properties

The incorporation of this compound into PROTACs can significantly improve their pharmacokinetic properties, making them more effective in targeting disease-related proteins. Studies indicate that modifications in linker flexibility can lead to substantial variations in degradation efficiency and specificity .

Synthesis of Bioactive Compounds

Intermediate for Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry. For instance, it can be utilized in the synthesis of beta-lactamase inhibitors, which are essential for combating antibiotic resistance by inhibiting bacterial enzymes that degrade beta-lactam antibiotics .

Case Study: Beta-Lactamase Inhibitors

Research has demonstrated that derivatives synthesized from this compound exhibit promising activity against beta-lactamases, thereby enhancing the efficacy of existing antibiotics when used in combination therapies . This application highlights the compound's significance in addressing critical public health challenges.

Therapeutic Potential

Pharmacological Studies

Pharmacological investigations have revealed that compounds related to this compound possess various biological activities, including anti-inflammatory and analgesic effects. These properties make them candidates for further development into therapeutic agents for conditions such as chronic pain and inflammatory diseases .

Clinical Implications

The structural characteristics of this compound suggest potential utility in developing new treatments for diseases where targeted protein degradation or modulation of specific pathways is beneficial. For example, its application in cancer therapy through selective degradation of oncogenic proteins represents a promising avenue for research .

Summary Table of Applications

特性

IUPAC Name |

tert-butyl 4-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-8-14(9-11-18)12-13-4-6-15(19)7-5-13/h4-7,14,19H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONCOEOXHUSTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。